![molecular formula C9H9ClN4 B1451886 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 1133082-92-4](/img/structure/B1451886.png)
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Overview
Description
“2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” is a chemical compound with the molecular formula C9H9ClN4. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a pyrazolyl group, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Two of the carbon atoms in the pyrazolyl group are substituted with methyl groups, and one of the carbon atoms in the pyrazine ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 208.65 g/mol, a topological polar surface area of 43.6 Ų, and a XLogP3-AA value of 1.8, which is a measure of the compound’s lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
Pyrazole and pyrazine derivatives play a crucial role in the field of medicinal chemistry due to their wide range of biological activities. The pyrazole moiety is considered a pharmacophore, demonstrating extensive applications in combinatorial and medicinal chemistry. It has been utilized in the synthesis of biologically active compounds showing anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization, employing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions including microwave irradiation, leading to heterocyclic appended pyrazoles with potential yields (Dar & Shamsuzzaman, 2015).
Pharmacological Properties of Pyrazine Derivatives
Pyrazine derivatives have been recognized for their diverse pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis among others. The exploration of pyrazine derivatives in organisms and their significant pharmacological effects have prompted further research aimed at rationalizing these activities to develop more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Anticancer Research
Recent studies have highlighted the importance of pyrazine derivatives in anticancer research, emphasizing their role in the development of new anticancer agents. Various synthetic strategies have been employed to produce pyrazoline derivatives, demonstrating a significant biological effect. These efforts aim to explore and harness the anticancer potential of pyrazoline derivatives further (Ray et al., 2022).
Applications in Drug Discovery and Synthesis
The synthesis and applications of heterocyclic N-oxide derivatives, including pyrazine-based compounds, have gained attention due to their versatility in organic synthesis and drug development. These compounds have been used in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, showcasing their potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” could include further studies on its synthesis, properties, and potential applications. For example, pyrazole derivatives are known to have a wide range of biological activities, so “this compound” could be studied for potential use in medicinal chemistry .
properties
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-5-11-4-8(10)12-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLGGYKLKOWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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